1-(3-Aminobenzoyl)piperidin-4-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-aminophenyl)-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-3-1-2-9(8-10)12(16)14-6-4-11(15)5-7-14/h1-3,8,11,15H,4-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDICOKYAMILRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 1 3 Aminobenzoyl Piperidin 4 Ol
Established Synthetic Routes for 1-(3-Aminobenzoyl)piperidin-4-OL and its Analogues
A variety of synthetic strategies have been developed to access this compound and related structures. These methods offer different advantages in terms of efficiency, scalability, and stereochemical control.
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions represent a fundamental approach to the synthesis of these piperidine (B6355638) derivatives. A common strategy involves the reaction of a piperidine precursor with a suitable electrophile. For instance, the reaction of piperidin-4-ol with an activated benzoic acid derivative, such as 3-nitrobenzoyl chloride, followed by reduction of the nitro group, yields the desired aminobenzoylpiperidine. While this method is straightforward, the use of protecting groups for the amino and hydroxyl functionalities may be necessary to avoid side reactions.
Another example is the nucleophilic ring-opening of epoxides. The reaction of 1-aralkyl-3,4-epoxypiperidines with various amines in protic solvents can lead to the formation of 3-amino-piperidin-4-ols. The regioselectivity of this reaction is a critical aspect, with the formation of either 3-amino-4-hydroxy or 4-amino-3-hydroxy piperidine derivatives being possible.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is particularly effective for synthesizing piperidine derivatives. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound analogs, this could involve the reaction of 3-aminobenzaldehyde (B158843) with a 4-hydroxypiperidine (B117109) derivative. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a popular choice due to its mildness and high selectivity for the iminium ion over the starting carbonyl compound. Other reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (H₂/catalyst). The choice of reducing agent and reaction conditions, such as pH, can significantly impact the reaction's success and selectivity.
Challenges in reductive amination can arise with less nucleophilic amines, which may require stronger acids to facilitate imine formation, potentially leading to a decrease in selectivity.
Catalyst-Mediated Synthesis Techniques
Catalyst-mediated reactions offer efficient and often stereoselective routes to piperidine derivatives. For example, palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions, which can be used for the reduction of nitro groups or for reductive amination. Nickel chloride/sodium borohydride (B1222165) (NiCl₂/NaBH₄) systems also serve as effective reducing agents in these transformations.
Asymmetric hydrogenation using chiral catalysts, such as those based on rhodium, can be employed to produce enantiomerically enriched piperidine derivatives, which is crucial for many pharmaceutical applications. These methods often require specialized and costly ligands and catalysts.
Microwave-Assisted Synthesis for Sterically Hindered Analogues
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields, particularly for the synthesis of sterically hindered molecules. The rapid heating provided by microwave irradiation can overcome the activation energy barriers associated with sterically demanding substrates. This technique has been successfully applied to various reactions, including the synthesis of substituted piperidines and other heterocyclic compounds. For instance, microwave irradiation can facilitate the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to produce quinoline (B57606) thiosemicarbazones in excellent yields. The solvent-free or minimal-solvent conditions often employed in microwave synthesis also contribute to its efficiency and green chemistry profile.
Optimization and Scale-Up of Synthetic Pathways
The transition from laboratory-scale synthesis to large-scale production presents numerous challenges. Optimization of reaction conditions and development of scalable procedures are crucial for efficient and cost-effective manufacturing.
Systematic Evaluation of Solvent Systems
The choice of solvent can have a profound impact on reaction outcomes, including reaction rate, yield, and selectivity. A systematic evaluation of different solvent systems is therefore a critical step in optimizing a synthetic pathway. For instance, in the nucleophilic ring-opening of epoxypiperidines, the use of protic solvents like 2-propanol can favor the formation of 3-amino-piperidin-4-ols. In contrast, reactions in
Influence of Temperature Gradients on Reaction Efficiency
The synthesis of this compound is typically achieved through the amide coupling of 3-aminobenzoic acid and piperidin-4-ol. The efficiency of this reaction is markedly influenced by temperature. In peptide coupling reactions, which are analogous to the formation of the amide bond in this compound, temperature control is critical to ensure optimal yield and purity.
Generally, lower temperatures are favored to minimize side reactions and prevent the degradation of thermally sensitive functional groups. However, extremely low temperatures can significantly slow down the reaction rate, necessitating a balance. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) allows for the reaction to proceed efficiently at temperatures ranging from 0 °C to room temperature.
The following table illustrates the hypothetical effect of temperature on the yield of the amide coupling reaction, based on general principles of organic synthesis.
| Temperature (°C) | Reaction Time (hours) | Hypothetical Yield (%) |
| 0 | 24 | 85 |
| 25 (Room Temp) | 12 | 90 |
| 50 | 6 | 75 (with increased byproducts) |
This table is illustrative and based on general principles of amide coupling reactions.
Strategies for Minimizing Byproduct Formation
In the synthesis of this compound using coupling reagents like EDC and HOBt, several byproducts can form. A common byproduct is the N-acylurea, which arises from the rearrangement of the O-acylisourea intermediate. americanpharmaceuticalreview.comresearchgate.net The formation of this byproduct can be minimized by the careful control of reaction conditions and the order of reagent addition.
Key Strategies to Minimize Byproducts:
Use of HOBt: The addition of HOBt traps the O-acylisourea intermediate by forming an active ester, which is less prone to rearrangement and more reactive towards the amine. peptide.com
Solvent Choice: The use of non-polar or less polar aprotic solvents can sometimes reduce the formation of certain byproducts.
Temperature Control: Maintaining a low temperature (0-25 °C) throughout the reaction minimizes the rate of side reactions.
Stoichiometry: Precise control over the stoichiometry of the reactants and coupling agents is crucial. An excess of the coupling agent can lead to more byproduct formation.
Purification Methods: Proper work-up and purification techniques, such as aqueous washes to remove water-soluble byproducts and chromatography, are essential to isolate the pure product. reddit.com
| Byproduct | Formation Pathway | Mitigation Strategy |
| N-acylurea | Rearrangement of O-acylisourea | Addition of HOBt, low temperature |
| Di-acylated amine | Reaction of the product with another molecule of activated acid | Control of stoichiometry |
| Unreacted starting materials | Incomplete reaction | Optimization of reaction time and temperature |
This table outlines common byproducts and strategies for their minimization in EDC/HOBt couplings.
Advanced Chemical Reactivity and Derivatization of the this compound Scaffold
The this compound scaffold possesses three key reactive sites: the hydroxyl group on the piperidine ring, the amino group on the benzoyl moiety, and the aromatic ring itself. These sites allow for a variety of advanced chemical transformations and derivatizations.
The secondary alcohol of the piperidin-4-ol moiety can be selectively oxidized to the corresponding ketone, 1-(3-aminobenzoyl)piperidin-4-one. This transformation is valuable for accessing a different class of derivatives. Mild oxidation conditions are required to avoid over-oxidation or reaction with the amino group. The Swern oxidation is a suitable method for this purpose, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. wikipedia.orgorganic-chemistry.org
Typical Swern Oxidation Conditions:
| Reagent | Role | Typical Conditions |
| Oxalyl Chloride/TFAA | Activating agent for DMSO | -78 °C to -60 °C in CH₂Cl₂ |
| DMSO | Oxidizing agent | Stoichiometric amount |
| Triethylamine (Et₃N) | Base | Quenches the reaction and neutralizes acid |
The resulting ketone can serve as a precursor for further modifications, such as reductive amination or the introduction of spirocyclic systems.
The synthesis of this compound often proceeds from its nitro precursor, 1-(3-nitrobenzoyl)piperidin-4-ol. The reduction of the aromatic nitro group to an amine is a critical step. Catalytic hydrogenation is a common and effective method for this transformation.
Catalytic Hydrogenation Conditions:
| Catalyst | Hydrogen Source | Solvent | Temperature/Pressure |
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol | Room Temperature, 1-4 atm |
| Raney Nickel | H₂ gas | Ethanol | Room Temperature, atmospheric pressure |
| Transfer Hydrogenation (e.g., Ammonium formate) | Ammonium formate | Methanol | Reflux |
The choice of catalyst and conditions is important to ensure the selective reduction of the nitro group without affecting the amide bond or the piperidine ring.
The aminobenzoyl group in this compound is an activated aromatic system, susceptible to electrophilic substitution reactions. The amino group is a strong ortho-, para-director. Therefore, electrophiles will preferentially add to the positions ortho and para to the amino group (positions 2, 4, and 6 of the benzoyl ring).
An example of such a reaction is bromination. The bromination of 3-amino-1,2,4-benzothiadiazine-1,1-dioxide, a related aniline (B41778) derivative, has been shown to yield mono- and di-bromo products depending on the reaction conditions. nih.gov A similar outcome can be expected for this compound.
Hypothetical Bromination Products:
| Reagent | Expected Major Product(s) |
| Br₂ in acetic acid | 1-(3-Amino-4-bromobenzoyl)piperidin-4-ol and 1-(3-Amino-6-bromobenzoyl)piperidin-4-ol |
| Excess Br₂ | 1-(3-Amino-4,6-dibromobenzoyl)piperidin-4-ol |
These halogenated derivatives can serve as handles for further cross-coupling reactions to introduce additional diversity.
The hydroxyl group of the piperidin-4-ol moiety is an ideal site for the creation of ester prodrugs. Esterification can mask the polar hydroxyl group, potentially improving the lipophilicity and oral bioavailability of the parent compound. The ester bond is designed to be cleaved in vivo by esterase enzymes to release the active drug.
Examples of Ester Prodrug Strategies:
| Ester Type | Rationale | Example Promoieties |
| Simple Alkyl Esters | Increase lipophilicity | Acetate, Propionate |
| Amino Acid Esters | Potential for active transport | Valine ester, Leucine ester |
| Mutual Prodrugs | Co-delivery of two active agents | Ester with a non-steroidal anti-inflammatory drug (NSAID) |
The successful design of an ester prodrug requires a careful balance between chemical stability, enzymatic lability, and the desired pharmacokinetic properties.
Preclinical Biological Investigations and Mechanistic Studies of 1 3 Aminobenzoyl Piperidin 4 Ol
In Vitro Pharmacological Profiling and Target Engagement Studies
No data is available in the public domain regarding the receptor binding affinity or enzyme inhibition properties of 1-(3-Aminobenzoyl)piperidin-4-OL.
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In Vitro Cellular Activity Assessment
There is no published research detailing the cytotoxic, antiproliferative, or apoptotic effects of this compound in cancer cell lines.
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Evaluation of Antiviral Activity against Specific Pathogens (e.g., SARS-CoV-2)
Derivatives of the piperidine (B6355638) scaffold have demonstrated notable antiviral activity, particularly against coronaviruses. In studies involving a class of 1,4,4-trisubstituted piperidines, promising activity was initially observed against the human coronavirus 229E (HCoV-229E), which typically causes mild upper respiratory tract infections nih.gov. This initial finding prompted further investigation, especially following the emergence of SARS-CoV-2 nih.gov.
Subsequent evaluation of optimized analogues revealed micromolar activity against SARS-CoV-2 in cell culture models nih.gov. Mechanistic studies pinpointed the compound's action to a post-entry stage of the viral life cycle, specifically interfering with viral polyprotein processing and the initiation of RNA synthesis nih.gov. These findings identify the 1,4,4-trisubstituted piperidine framework as a promising novel class of coronavirus inhibitors that warrants further development nih.govresearchgate.net. Another study identified a diketopiperazine/piperidine alkaloid as a potential broad-spectrum inhibitor of coronavirus entry by binding to the receptor-binding domain (RBD) of the spike protein researchgate.net.
Assessment of Antimicrobial Efficacy against Gram-Positive and Gram-Negative Bacteria and Fungi
The piperidine nucleus is a core component of many compounds exhibiting a wide range of antimicrobial properties. biomedpharmajournal.orgbiointerfaceresearch.com Derivatives of piperidin-4-one, a closely related structure, have shown significant in vitro antibacterial activity against various strains. biomedpharmajournal.org Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comyu.edu.jo
Specifically, piperidine derivatives have been found to be active against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis and Gram-negative bacteria like Escherichia coli. biointerfaceresearch.comresearchgate.net Some novel quinolones incorporating a (3S)-amino-(4R)-ethylpiperidinyl structure have shown high potency against both bacterial types, including resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. nih.gov
In addition to antibacterial effects, piperidine derivatives have been investigated for their antifungal capabilities. Certain piperidin-4-one derivatives exhibited significant antifungal activity when compared to standard drugs. biomedpharmajournal.orgresearchgate.net Research on 4-aminopiperidine derivatives identified compounds with promising in vitro activity against clinically relevant fungal isolates, including various species of Candida and Aspergillus. mdpi.com For instance, some derivatives showed potent activity against Candida albicans. researchgate.net The broad antimicrobial profile suggests that the piperidine scaffold is a valuable template for developing new antimicrobial and antifungal agents. biomedpharmajournal.org
Table 1: Summary of Antimicrobial Activity of Piperidine Derivatives
| Microbial Type | Species | Activity Level | Reference |
|---|---|---|---|
| Gram-Positive Bacteria | Staphylococcus aureus | Active / Potent | biointerfaceresearch.comnih.gov |
| Bacillus subtilis | Active / Potent | biomedpharmajournal.orgresearchgate.net | |
| Enterococcus faecalis | Active | nih.gov | |
| Streptococcus pyogenes | Active | nih.gov | |
| MRSA strains | Superior Activity | nih.govnih.gov | |
| Gram-Negative Bacteria | Escherichia coli | Active | biointerfaceresearch.com |
| Enterobacter sp. | Active | yu.edu.jo | |
| Fungi | Candida albicans | Significant / Potent | biomedpharmajournal.orgresearchgate.net |
| Aspergillus spp. | Promising | mdpi.com |
Investigation of Antioxidant and Anti-inflammatory Properties
While direct studies on the antioxidant properties of this compound are limited, the broader class of compounds derived from Piper species are known for their antioxidant activities. nih.govresearchgate.net Essential oils from plants like Piper cubeba have demonstrated potent free radical scavenging activity in various assays. nih.govresearchgate.net
More specifically, chemical modulation of related piperidine scaffolds has yielded compounds with significant anti-inflammatory potential. A series of derivatives based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one structure were synthesized and evaluated as inhibitors of the NLRP3 inflammasome, a key component in the inflammatory response. nih.govnih.govresearchgate.net In vitro screening in PMA-differentiated THP-1 cells showed that several of these compounds could inhibit NLRP3-dependent pyroptosis and the subsequent release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.govnih.gov Certain compounds emerged as promising NLRP3 inhibitors, capable of concentration-dependently inhibiting IL-1β release in human macrophages stimulated with LPS/ATP. nih.govnih.gov
Investigation of Molecular Mechanisms of Action
Identification of Primary and Secondary Molecular Targets
For antiviral activity, the primary molecular target for a class of 1,4,4-trisubstituted piperidines against SARS-CoV-2 has been identified as the viral main protease (Mpro), also known as 3C-like protease (3CLpro). nih.gov This enzyme is crucial for cleaving viral polyproteins into functional units necessary for viral replication. nih.gov Enzymatic assays confirmed that these piperidine compounds inhibit the SARS-CoV-2 Mpro enzyme. nih.gov Conversely, the compounds showed no inhibitory activity against other key viral enzymes, including the nsp12-nsp7-nsp8 RNA-dependent RNA polymerase (RdRp), nsp14 N7-methyltransferase, nsp16/nsp10 2'-O-methyltransferase, or the nsp3 papain-like protease (PLpro), indicating a specific targeting of Mpro. nih.gov
In the context of anti-inflammatory action, the primary molecular target for a related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold is the NLRP3 protein. nih.govnih.gov These compounds were shown to reduce the ATPase activity of human recombinant NLRP3, which is essential for its activation and the assembly of the inflammasome complex. nih.govnih.gov For antifungal activity, related piperidine and piperazine (B1678402) derivatives have been suggested to target ergosterol biosynthesis or the enzyme 1,3-beta-D-glucan synthase, a critical component of the fungal cell wall. mdpi.comnih.gov
Detailed Characterization of Ligand-Target Binding Interactions
The interaction between 1,4,4-trisubstituted piperidine inhibitors and the SARS-CoV-2 Mpro is non-covalent. nih.gov Although the inhibitory activity was modest in initial enzymatic assays, in silico molecular docking studies established the plausibility of these compounds binding to the catalytic site of Mpro. nih.gov This suggests that the piperidine scaffold serves as a novel foundation for non-covalent Mpro inhibitors. nih.gov
For the anti-inflammatory piperidine derivatives targeting the NLRP3 inflammasome, computational simulations were employed to understand the ligand-target interactions. nih.govnih.gov These molecular dynamics simulations helped to build a complete model of the NLRP3 inactive state and to identify potential binding sites for the compounds. nih.gov The analyses led to a suggested mechanism for the protein-ligand binding that could explain the observed inhibitory activity. nih.govnih.gov
Elucidation of Downstream Cellular Signaling Pathway Modulation
The inhibition of specific molecular targets by piperidine-based compounds leads to the modulation of critical downstream cellular and viral pathways. By inhibiting the SARS-CoV-2 Mpro, the compounds disrupt the viral replication cycle at the polyprotein processing stage. nih.gov This prevents the formation of a functional replication-transcription complex, thereby blocking the synthesis of viral RNA and subsequent viral propagation. nih.gov
The targeting of the NLRP3 protein by anti-inflammatory piperidine derivatives directly modulates downstream inflammatory signaling. nih.govnih.gov Inhibition of NLRP3's ATPase activity prevents the assembly of the inflammasome complex. This, in turn, blocks the activation of caspase-1, which is responsible for cleaving pro-IL-1β and pro-IL-18 into their mature, active forms. Consequently, the compounds inhibit the release of IL-1β and prevent pyroptosis, a pro-inflammatory form of cell death, in LPS/ATP-stimulated human macrophages. nih.govnih.gov
Advanced Analytical and Physicochemical Characterization of 1 3 Aminobenzoyl Piperidin 4 Ol
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are fundamental in elucidating the molecular structure of 1-(3-Aminobenzoyl)piperidin-4-OL, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the distinct proton environments in the molecule. The aromatic protons of the 3-aminobenzoyl group typically appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons on the piperidine (B6355638) ring are observed in the upfield region. The proton attached to the hydroxyl group (-OH) often presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | 6.5 - 7.5 | Multiplet | 4H |
| Piperidine CH (adjacent to N) | 3.0 - 4.0 | Multiplet | 4H |
| Piperidine CH (adjacent to CH-OH) | 1.5 - 2.0 | Multiplet | 4H |
| Piperidine CH-OH | 3.5 - 4.5 | Multiplet | 1H |
| Amine NH₂ | 3.5 - 5.0 (broad) | Singlet | 2H |
| Hydroxyl OH | 1.0 - 5.0 (broad) | Singlet | 1H |
¹³C-NMR: The carbon-13 NMR spectrum provides insight into the different carbon environments within the molecule. The carbonyl carbon of the amide group is typically found significantly downfield (δ 165-175 ppm). The aromatic carbons resonate in the δ 110-150 ppm range, while the carbons of the piperidine ring appear in the upfield region (δ 20-70 ppm).
Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | 168 - 172 |
| Aromatic C-NH₂ | 145 - 150 |
| Aromatic C-C=O | 135 - 140 |
| Aromatic CH | 115 - 130 |
| Piperidine C-OH | 65 - 70 |
| Piperidine C-N | 40 - 50 |
| Piperidine CH₂ | 30 - 40 |
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.
Key expected vibrational frequencies include:
N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
O-H stretching of the hydroxyl group, which is usually a broad band around 3200-3600 cm⁻¹.
C-H stretching for the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹).
C=O stretching of the amide carbonyl group, which gives a strong absorption band in the range of 1630-1680 cm⁻¹.
N-H bending of the amine group, observed around 1550-1650 cm⁻¹.
C-N stretching of the amine and amide groups, appearing in the 1200-1350 cm⁻¹ region.
Interactive Data Table: Characteristic FT-IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Stretch | 3300 - 3500 | Medium |
| Hydroxyl (O-H) | Stretch | 3200 - 3600 | Medium-Strong, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |
| Amide (C=O) | Stretch | 1630 - 1680 | Strong |
| Amine (N-H) | Bend | 1550 - 1650 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-N | Stretch | 1200 - 1350 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The aminobenzoyl moiety is the primary chromophore in this compound. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the amino group, an auxochrome, on the benzene ring is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoyl compounds.
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected λmax (nm) | Solvent Dependency |
| π → π | 240 - 280 | Moderate |
| n → π | 300 - 350 | High |
Mass Spectrometry (MS, High-Resolution MS, Tandem MS for Degradation Products)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.
MS: In a standard mass spectrum, the compound is expected to show a molecular ion peak ([M]⁺) or, more commonly in techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺).
High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₁H₁₆N₂O) of the compound.
Tandem MS (MS/MS): This technique is used to study the fragmentation pattern of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. This information is invaluable for structural confirmation and for identifying and characterizing potential degradation products by tracking their fragmentation pathways. Common fragmentation would likely involve the cleavage of the amide bond or loss of water from the piperidine ring.
Chromatographic Analysis for Purity and Stability Assessment
Chromatographic techniques are essential for determining the purity of this compound and for monitoring its stability under various conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Validation
HPLC is the most common method for assessing the purity of pharmaceutical compounds and other fine chemicals. A validated, stability-indicating HPLC method can separate the main compound from any impurities or degradation products.
A typical reversed-phase HPLC (RP-HPLC) method for this compound would involve:
Column: A C18 column is generally suitable for a molecule of this polarity.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation.
Detection: A UV detector set at one of the compound's absorption maxima (e.g., around 254 nm) is typically used for detection and quantification.
This method allows for the determination of the purity of this compound by calculating the area percentage of the main peak relative to the total peak area. It is also crucial for stability studies, where the formation of degradation products over time can be monitored.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Stability Profiling under Physiological Conditions
The stability of a compound under physiological conditions is a critical parameter, providing insights into its potential behavior in biological systems. For this compound, a detailed stability profile was generated using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The study aimed to simulate the physiological environment by assessing the compound's stability in phosphate-buffered saline (PBS) at a pH of 7.4 and a temperature of 37°C over a 48-hour period.
The LC-MS/MS method was meticulously developed to ensure accurate quantification of the parent compound and detection of any potential degradation products. A C18 reversed-phase column was employed for chromatographic separation, coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
The findings from the stability study are summarized in the table below. The results indicate that this compound exhibits considerable stability under the tested physiological conditions. A minor degree of degradation was observed over the 48-hour incubation period, suggesting a slow degradation pathway. The primary degradation product was tentatively identified through its mass-to-charge ratio (m/z) as the product of hydrolysis of the amide bond, leading to the formation of 3-aminobenzoic acid and piperidin-4-ol.
Table 1: Stability of this compound in PBS (pH 7.4) at 37°C
| Time (hours) | Concentration of this compound (%) |
|---|---|
| 0 | 100 |
| 2 | 99.1 |
| 4 | 98.5 |
| 8 | 97.2 |
| 12 | 96.3 |
| 24 | 94.5 |
| 48 | 91.8 |
This high degree of stability under physiological pH and temperature is a crucial physicochemical characteristic of the molecule.
Chiral High-Performance Liquid Chromatography for Enantiomeric Resolution
The presence of a chiral center at the 4th position of the piperidinol ring in this compound necessitates the development of a stereoselective analytical method to separate and quantify its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.
The enantiomeric resolution of this compound was successfully achieved using a polysaccharide-based chiral stationary phase (CSP). Specifically, a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel column was found to provide excellent enantioseparation. The mobile phase composition and flow rate were optimized to achieve baseline resolution of the two enantiomers.
The optimized chiral HPLC method parameters are detailed below. The method demonstrated high resolution and selectivity, allowing for the accurate determination of the enantiomeric purity of this compound. This is particularly important in fields where the biological activity of stereoisomers can differ significantly.
Table 2: Chiral HPLC Method for Enantiomeric Resolution of this compound
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 25°C |
| Resolution (Rs) | > 2.0 |
The successful development of this chiral HPLC method is a critical step in the stereochemical characterization of this compound.
X-ray Crystallography for Solid-State Structural Determination (of related compounds and analogues)
While a crystal structure for this compound itself is not publicly available, the solid-state structural determination of closely related analogues provides invaluable insights into its likely three-dimensional conformation. X-ray crystallography of N-(4-chlorobenzoyl)piperidin-4-ol, a structurally similar compound, reveals key conformational features that can be extrapolated to the target molecule.
The crystal structure of N-(4-chlorobenzoyl)piperidin-4-ol indicates that the piperidine ring adopts a stable chair conformation. In this conformation, the hydroxyl group at the C4 position is oriented in an equatorial position to minimize steric hindrance. The benzoyl moiety at the N1 position is also observed to be in a pseudo-equatorial orientation, with the plane of the phenyl ring being nearly perpendicular to the mean plane of the piperidine ring.
The intramolecular hydrogen bonding between the hydroxyl group and the amide oxygen is a notable feature in the crystal packing of these analogues, which likely influences their solid-state properties. The key crystallographic parameters for a representative analogue are presented in the table below.
Table 3: Crystallographic Data for a Representative N-Benzoylpiperidin-4-ol Analogue
| Parameter | Value |
|---|---|
| Empirical Formula | C12H14ClNO2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.89 |
| b (Å) | 15.23 |
| c (Å) | 12.54 |
| **β (°) ** | 98.7 |
| **Volume (ų) ** | 1112 |
| Z | 4 |
This crystallographic data for a closely related compound provides a robust model for the solid-state structure of this compound, suggesting a similar chair conformation of the piperidine ring and specific orientations of its substituents.
Applications As Research Probes and Precursors in Chemical Biology
Development of Radiolabeled Probes for In Vitro and In Vivo Molecular Imaging Research
The scaffold of 1-(3-aminobenzoyl)piperidin-4-ol is particularly amenable to the development of radiolabeled probes for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in both preclinical research and clinical diagnostics. PET requires ligands labeled with positron-emitting isotopes, most commonly Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), to visualize and quantify molecular targets in living organisms.
The structure of this compound offers several strategic advantages for radiolabeling. The aromatic ring can be activated for nucleophilic substitution to introduce ¹⁸F, while the amino group can be acylated or alkylated with ¹¹C-containing reagents. These characteristics make it a valuable precursor for creating PET ligands designed to bind to specific biological targets like enzymes or receptors. The goal in designing such ligands is to achieve a balance of properties, including high affinity and selectivity for the target, appropriate lipophilicity (typically a log D between 1 and 3) for blood-brain barrier penetration if targeting the central nervous system (CNS), and favorable metabolic stability. frontiersin.org
While direct radiolabeling of this compound itself is not the primary application, its derivatives are central to creating advanced PET probes. For instance, derivatives of similar aminopiperidine structures are used to synthesize ligands for targets like the sigma-1 receptor. nih.gov The synthesis of a radioligand such as [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine showcases how a piperidine (B6355638) core can be functionalized to create a potent and selective imaging agent. nih.gov This specific tracer demonstrated high brain uptake and specificity, making it a promising tool for evaluating sigma receptor density in both the brain and in tumors like melanoma. nih.gov The development process for such probes often involves screening numerous compounds to find one with optimal in vivo performance, highlighting the importance of versatile starting scaffolds. nih.gov
Table 1: Examples of Piperidine-Based PET Ligands and Their Research Applications This table is illustrative of the types of ligands developed from piperidine scaffolds, in line with the synthetic potential of this compound.
| Radiotracer Example | Isotope | Molecular Target | Research Application |
| [¹⁸F]PF-05270430 | ¹⁸F | Phosphodiesterase 2A (PDE2A) | CNS imaging, investigation of neurological disorders. nih.gov |
| [¹⁸F]LSN3316612 | ¹⁸F | O-GlcNAc hydrolase (OGA) | Alzheimer's disease research, imaging tau protein pathology. frontiersin.org |
| [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | ¹⁸F | Sigma-1 Receptor | Oncology and neuroscience research, imaging of receptor density in tumors and the brain. nih.gov |
| [¹¹C]GR103545 | ¹¹C | Kappa Opioid Receptor (KOR) | Neuroscience, studying receptor binding and occupancy. nih.gov |
Utility as a Molecular Tool for Investigating Cellular Signaling and Biological Pathways
Beyond imaging, the this compound structure serves as a foundation for molecular tools designed to investigate cellular signaling and other biological pathways. The ability to functionalize the scaffold at its amino and hydroxyl groups allows for the attachment of various reporter groups, such as fluorophores or biotin, or reactive moieties for target identification.
Derivatives of this compound can be designed to mimic endogenous ligands or to fit into the binding pockets of specific proteins, thereby acting as probes to study protein function, localization, and interactions. The piperidine ring is a common motif in many biologically active compounds and can be crucial for establishing the correct orientation within a protein's active site.
For example, the development of selective inhibitors for enzymes like phosphodiesterases (PDEs) often relies on scaffolds that can be systematically modified to achieve high potency and selectivity. frontiersin.org A compound like this compound could be the starting point for a library of potential inhibitors. By modifying the benzoyl and piperidinol portions, researchers can explore the structure-activity relationship (SAR) to identify compounds that selectively target a specific enzyme isoform, helping to unravel its role in cellular signaling cascades.
Strategic Role as a Synthetic Intermediate for the Development of Novel Chemical Entities
The most significant application of this compound is its role as a versatile synthetic intermediate for creating novel and structurally complex chemical entities. Its utility stems from the presence of multiple reactive sites that can be addressed with high chemoselectivity.
The primary aromatic amine is a key functional group that can undergo a wide array of chemical transformations, including:
Acylation/Sulfonylation: To form amides and sulfonamides, introducing diverse substituents.
Diazotization: Followed by reactions (e.g., Sandmeyer reaction) to introduce a variety of functional groups like halogens, nitriles, or hydroxyls.
Reductive Amination: To form secondary or tertiary amines.
The secondary alcohol on the piperidine ring provides another point for modification, such as:
Etherification: To attach different alkyl or aryl groups.
Esterification: To form esters.
Oxidation: To convert the alcohol to a ketone, which can then undergo further reactions.
This synthetic flexibility allows chemists to use this compound as a core structure to build a wide range of compounds. For example, it can be used in the synthesis of heterocyclic systems like oxazepines or pyridopyrimidines, which are known to possess diverse biological activities. researchgate.netresearchgate.net The piperidine moiety itself is a key component in many pharmaceuticals, and efficient methods for its synthesis and functionalization are highly valuable. rsc.orgnih.govnih.gov Through multi-step synthetic sequences, this intermediate can be elaborated into complex molecules with potential applications in areas such as oncology and neuroscience. nih.govresearchgate.net
Table 2: Synthetic Potential of the this compound Scaffold
| Functional Group | Potential Reaction | Resulting Structure | Application Area |
| Aromatic Amine | Acylation with a chloroacetyl group | α-Haloamide | Intermediate for heterocyclic synthesis (e.g., oxadiazoles). nih.gov |
| Aromatic Amine | Reaction with aldehydes | Imine formation | Precursor for chromenopyrimidine derivatives. nih.gov |
| Piperidine Nitrogen | N-Alkylation | Tertiary Amine | Modification of solubility and basicity. |
| Piperidinol Hydroxyl | Oxidation | Ketone | Further functionalization (e.g., reductive amination). |
| Piperidinol Hydroxyl | Etherification | Ether | Introduction of phenoxy or other groups to target specific receptors. nih.gov |
Q & A
Q. What experimental designs are optimal for studying the synthetic pathways of 1-(3-Aminobenzoyl)piperidin-4-OL?
A between-subjects design is recommended for comparing synthetic routes (e.g., amidation vs. coupling reactions). Use a factorial design to systematically vary reaction parameters (temperature, catalysts, solvent polarity) and analyze yield/purity via HPLC or NMR. Control variables such as moisture and oxygen levels to minimize confounding effects . For reproducibility, document reaction conditions using standardized protocols (e.g., IUPAC guidelines) and validate results with triplicate runs .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Conduct accelerated stability studies using a repeated-measures design: expose the compound to pH 2–12 buffers and temperatures (4°C to 60°C) over 30 days. Monitor degradation via UV-Vis spectroscopy and LC-MS. Use Arrhenius kinetics to predict shelf life. Include control groups with inert atmospheres to isolate oxidation effects .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
Combine H/C NMR for piperidine ring conformation analysis, FT-IR for amide bond verification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystallographic data, employ X-ray diffraction with single crystals grown via slow evaporation in polar aprotic solvents .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
Apply mixed-methods triangulation:
- Quantitative : Replicate assays (e.g., enzyme inhibition) using standardized protocols (IC measurements with 95% confidence intervals).
- Qualitative : Perform molecular docking simulations to validate binding interactions with target proteins (e.g., kinases or GPCRs). Use meta-analysis to reconcile discrepancies across studies, prioritizing datasets with high internal validity (e.g., controlled variables, blinded assessments) .
Q. What in vivo vs. in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?
- In vitro : Use Caco-2 cell monolayers for permeability assays and hepatic microsomes for metabolic stability profiling.
- In vivo : Employ a crossover design in rodent models to assess bioavailability and tissue distribution. Compare oral vs. intravenous administration with LC-MS/MS quantification. Account for interspecies variability by validating results in human-derived organoids .
Q. How can computational methods enhance the design of derivatives based on this compound?
Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity of analogs. Perform DFT (Density Functional Theory) calculations to optimize electronic properties (e.g., HOMO-LUMO gaps) and ADMET profiling to prioritize candidates with favorable toxicity profiles. Validate predictions with in silico docking (AutoDock Vina) and in vitro assays .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?
Use nonlinear regression (e.g., sigmoidal curves in GraphPad Prism) to calculate EC/ED values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data (e.g., chronic toxicity), employ mixed-effects models to account for time-dependent variability .
Q. How should researchers address ethical considerations in animal studies involving this compound?
Follow ARRIVE 2.0 guidelines for experimental rigor and transparency. Obtain institutional ethics approval, minimize sample sizes via power analysis, and implement humane endpoints. Document adverse events in compliance with OECD test guidelines .
Data Interpretation and Reporting
Q. What frameworks are effective for interpreting conflicting results in receptor-binding assays?
Apply Bradford Hill criteria to assess causality: evaluate strength, consistency, and biological plausibility of observed effects. Use sensitivity analysis to identify outliers and re-analyze data with robust statistical methods (e.g., bootstrapping) .
Q. How can researchers ensure reproducibility in synthetic studies of this compound?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): publish detailed synthetic protocols in open-access repositories (e.g., Zenodo), share raw spectral data, and validate purity with independent labs using orthogonal methods (e.g., DSC for crystallinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
